molecular formula C8H3Cl3F3N3O2S B13784707 4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- CAS No. 89427-44-1

4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)-

Cat. No.: B13784707
CAS No.: 89427-44-1
M. Wt: 368.5 g/mol
InChI Key: UDBODTGRGGNVRH-UHFFFAOYSA-N
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Description

4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzimidazole ring substituted with sulfonamide, trichloro, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of certain biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- stands out due to its unique combination of substituents, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

89427-44-1

Molecular Formula

C8H3Cl3F3N3O2S

Molecular Weight

368.5 g/mol

IUPAC Name

5,6,7-trichloro-2-(trifluoromethyl)-1H-benzimidazole-4-sulfonamide

InChI

InChI=1S/C8H3Cl3F3N3O2S/c9-1-2(10)4-5(6(3(1)11)20(15,18)19)17-7(16-4)8(12,13)14/h(H,16,17)(H2,15,18,19)

InChI Key

UDBODTGRGGNVRH-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)S(=O)(=O)N)N=C(N2)C(F)(F)F

Origin of Product

United States

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